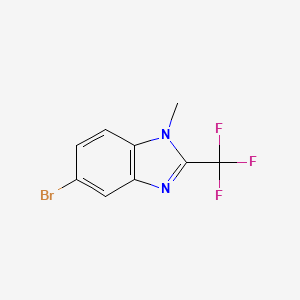
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound featuring a benzimidazole core substituted with bromine, methyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole typically involves the bromination of 1-methyl-2-(trifluoromethyl)-1H-benzimidazole. This can be achieved by treating the starting material with bromine in a suitable solvent such as acetic acid or dichloromethane under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to modify other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include 5-azido-1-methyl-2-(trifluoromethyl)-1H-benzimidazole or 5-thio-1-methyl-2-(trifluoromethyl)-1H-benzimidazole.
Oxidation: Products include 5-bromo-1-methyl-2-(trifluoromethyl)benzoic acid or 5-bromo-1-methyl-2-(trifluoromethyl)benzaldehyde.
Reduction: Products include 1-methyl-2-(trifluoromethyl)-1H-benzimidazole or partially reduced derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, or anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for functionalized materials with specific electronic properties.
Biological Studies: It can be employed as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex molecules for various research purposes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-methylindole: Similar in structure but lacks the trifluoromethyl group, which affects its chemical properties and applications.
5-Bromo-1-fluoro-3-methyl-2-nitrobenzene: Contains a nitro group instead of the benzimidazole core, leading to different reactivity and applications.
2-Bromo-1-methyl-1H-imidazole: A smaller heterocyclic compound with different electronic properties and reactivity.
Uniqueness
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both bromine and trifluoromethyl groups on the benzimidazole core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C9H6BrF3N2 |
|---|---|
Peso molecular |
279.06 g/mol |
Nombre IUPAC |
5-bromo-1-methyl-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-15-7-3-2-5(10)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3 |
Clave InChI |
LASGIDVQBXEDMI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Br)N=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)

![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13935981.png)
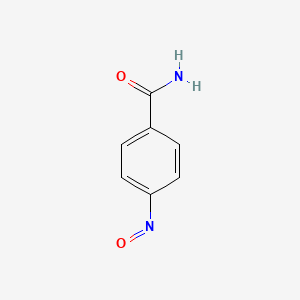
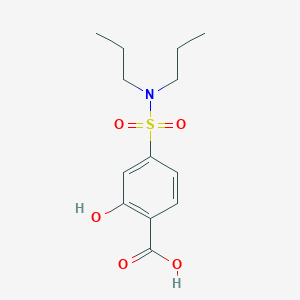
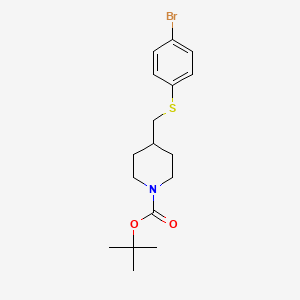
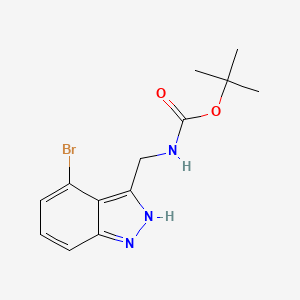

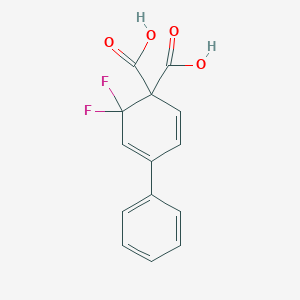
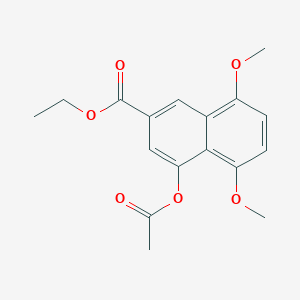
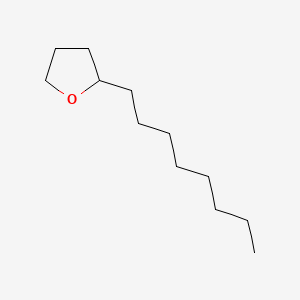
![2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13936029.png)

